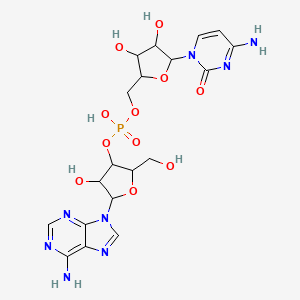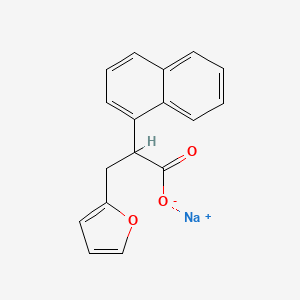![molecular formula C16H8F3NO2 B14146217 6,8-difluoro-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one CAS No. 892287-68-2](/img/structure/B14146217.png)
6,8-difluoro-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Difluoro-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one is a fluorinated quinoline derivativeThe incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique properties that make it a valuable compound for various scientific research applications .
Métodos De Preparación
The synthesis of 6,8-difluoro-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one involves several steps, including cyclization and fluorination reactionsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process .
Análisis De Reacciones Químicas
6,8-Difluoro-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. For example, oxidation reactions may involve the use of potassium permanganate or chromium trioxide, while reduction reactions may use sodium borohydride or lithium aluminum hydride .
Substitution reactions often involve the replacement of fluorine atoms with other functional groups, such as amino or hydroxyl groups, using nucleophilic reagents like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
6,8-Difluoro-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions. In biology, it has been studied for its potential as an antibacterial and antiviral agent due to its ability to inhibit bacterial DNA-gyrase and other enzymes .
In medicine, this compound has shown promise as an antineoplastic agent, with studies indicating its effectiveness in inhibiting topoisomerase II in cancer cells.
In industry, this compound is used in the development of new materials, such as liquid crystals and dyes, due to its unique chemical properties .
Mecanismo De Acción
The mechanism of action of 6,8-difluoro-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. In antibacterial applications, it inhibits bacterial DNA-gyrase, an enzyme essential for DNA replication and transcription. This inhibition prevents the bacteria from reproducing and ultimately leads to their death .
In antineoplastic applications, the compound inhibits topoisomerase II, an enzyme involved in DNA replication and repair in cancer cells. By inhibiting this enzyme, the compound induces DNA damage and apoptosis in cancer cells, thereby reducing tumor growth .
Comparación Con Compuestos Similares
6,8-Difluoro-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one is unique due to its specific fluorination pattern and the presence of a carbonyl group on the quinoline ring. Similar compounds include other fluorinated quinolines, such as 6-fluoroquinoline and 8-fluoroquinoline, which also exhibit enhanced biological activity and unique chemical properties .
Compared to these similar compounds, this compound offers a distinct combination of fluorine atoms and functional groups that contribute to its specific biological and chemical activities .
Propiedades
Número CAS |
892287-68-2 |
|---|---|
Fórmula molecular |
C16H8F3NO2 |
Peso molecular |
303.23 g/mol |
Nombre IUPAC |
6,8-difluoro-3-(4-fluorobenzoyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C16H8F3NO2/c17-9-3-1-8(2-4-9)15(21)12-7-20-14-11(16(12)22)5-10(18)6-13(14)19/h1-7H,(H,20,22) |
Clave InChI |
IZFNJGAVRDLQPI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C2=CNC3=C(C2=O)C=C(C=C3F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,9,13-trimethyl-5,6-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-4,7,18-trien-16-ol](/img/structure/B14146134.png)
![2-[(5,7-dinitroquinolin-8-yl)amino]benzoic Acid](/img/structure/B14146136.png)
![2-[(13,13-dimethyl-7-oxo-6-phenyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-5-yl)sulfanyl]-N-(1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B14146144.png)
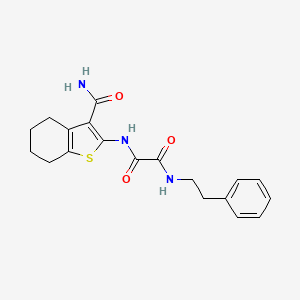
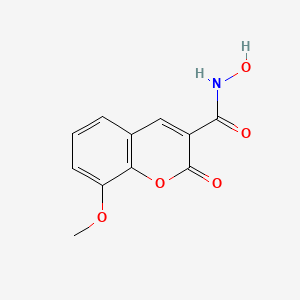
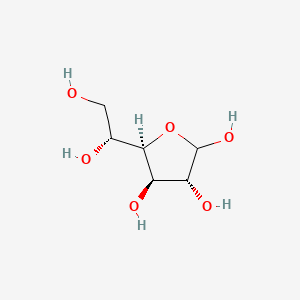
![4-{(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B14146175.png)
![3-[[7-(Dimethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]phenol](/img/structure/B14146179.png)
![6-oxo-6H-benzo[c]chromen-3-yl 4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate](/img/structure/B14146181.png)
![2-[(5-Chloro-2-methoxyphenyl)amino]-2-oxoethyl 4-(dimethylamino)benzoate](/img/structure/B14146190.png)
![4-[(E)-{5-iminio-7-oxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene}methyl]-2,6-dimethoxyphenolate](/img/structure/B14146199.png)
![5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B14146211.png)
